Benzofuran, 5,7-dichloro-2-methyl-, also known as 5,7-dichloro-2,3-dihydro-1-benzofuran, is a chemical compound characterized by its unique structure and potential applications in scientific research. This compound is notable for its dichlorinated benzofuran core, which contributes to its chemical reactivity and biological activity.
The compound is synthesized through various chemical processes, primarily involving chlorination reactions of benzofuran derivatives. Its synthesis and applications have been explored in scientific literature, highlighting its importance in organic chemistry and medicinal research.
Benzofuran, 5,7-dichloro-2-methyl- belongs to the class of organic compounds known as benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring. It is classified under the following categories:
The synthesis of Benzofuran, 5,7-dichloro-2-methyl- typically involves the chlorination of 2,3-dihydro-2-methylbenzofuran. The reaction conditions are carefully controlled to ensure selective chlorination at the 5 and 7 positions of the benzofuran ring.
Benzofuran, 5,7-dichloro-2-methyl- has a molecular formula of and a molecular weight of . The structural representation includes:
Property | Value |
---|---|
IUPAC Name | 5,7-dichloro-2-methyl-2,3-dihydro-1-benzofuran |
InChI | InChI=1S/C9H8Cl2O/c1-5-... |
InChI Key | RGCDCSWQVYSKMB-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=C(O1)C(=CC(=C2)Cl)Cl |
Benzofuran, 5,7-dichloro-2-methyl- participates in several types of chemical reactions:
The reactivity of this compound is influenced by the presence of chlorine atoms, which can participate in various substitution reactions under appropriate conditions.
The mechanism of action for Benzofuran, 5,7-dichloro-2-methyl- involves its interaction with biological targets. It may bind to specific enzymes or receptors within biological systems, modulating their activity. The exact pathways can vary based on the application but often involve:
Benzofuran, 5,7-dichloro-2-methyl- is typically characterized by:
Key chemical properties include:
Benzofuran, 5,7-dichloro-2-methyl- has several significant applications in different fields:
CAS No.: 495-60-3
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3